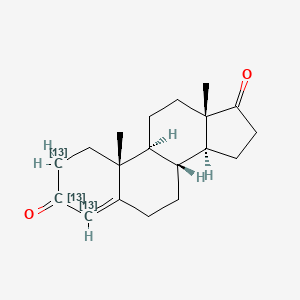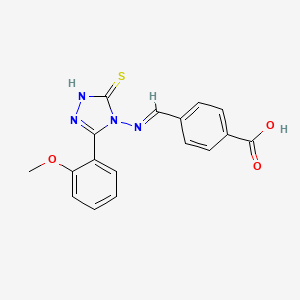
4-Androstene-3,17-Dione (2,3,4-13C3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Androstene-3,17-Dione (2,3,4-13C3) is a stable isotope-labeled compound used extensively in biochemical and pharmaceutical research. It is an endogenous weak androgen steroid hormone and an intermediate in the biosynthesis of testosterone, estrone, and estradiol . The compound is labeled with carbon-13 isotopes at positions 2, 3, and 4, making it valuable for tracing metabolic pathways and studying steroid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Androstene-3,17-Dione (2,3,4-13C3) typically involves the hydrogenation of precursor compounds. One common method is the conversion of phytosterols into 4-Androstene-3,17-Dione using engineered Mycobacterium strains . This bioconversion process involves the use of specific enzymes such as 3-ketosteroid-1,2-dehydrogenase and 3-ketosteroid-9α-hydroxylase to achieve the desired product .
Industrial Production Methods: Industrial production of 4-Androstene-3,17-Dione (2,3,4-13C3) often involves large-scale fermentation processes. For example, Mycobacterium neoaurum strains are engineered to enhance the yield of 4-Androstene-3,17-Dione by knocking out specific genes that interfere with the production process . This method allows for efficient production and purification of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions: 4-Androstene-3,17-Dione (2,3,4-13C3) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used to substitute functional groups on the steroid backbone, enabling the synthesis of diverse derivatives.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 4-Androstene-3,17-Dione, which are valuable for further biochemical studies .
Scientific Research Applications
4-Androstene-3,17-Dione (2,3,4-13C3) has a wide range of applications in scientific research:
Mechanism of Action
4-Androstene-3,17-Dione (2,3,4-13C3) exerts its effects by acting as a precursor in the biosynthesis of testosterone and estrone. It is converted into these hormones through enzymatic reactions involving 17β-hydroxysteroid dehydrogenase and aromatase . The compound’s labeled carbon-13 isotopes allow researchers to trace its metabolic pathways and understand the molecular targets and pathways involved in its action .
Comparison with Similar Compounds
4-Androstene-3,17-Dione (unlabeled): The non-labeled version of the compound, used in similar research applications but without the isotope tracing capabilities.
11β-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with different biological activity and applications.
Dehydroepiandrosterone (DHEA): Another steroid hormone involved in the biosynthesis of androgens and estrogens, with broader physiological effects.
Uniqueness: 4-Androstene-3,17-Dione (2,3,4-13C3) is unique due to its stable isotope labeling, which provides a powerful tool for studying metabolic pathways and enzyme kinetics. This feature distinguishes it from other similar compounds and enhances its value in scientific research .
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
289.39 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1/i7+1,11+1,13+1 |
InChI Key |
AEMFNILZOJDQLW-FZIFMXJCSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Dichlorobis[tri(1-piperidinyl)phosphine]palladium(II)](/img/structure/B12053371.png)

![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid pyridin-3-ylamide](/img/structure/B12053388.png)
![3-(3-chlorophenyl)-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12053399.png)
![2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol;hydrate](/img/structure/B12053409.png)
![2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorotetrahydro-2-furanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12053415.png)

![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)
![Tert-butyl 4-{[4-(trifluoromethyl)anilino]carbonyl}-1,4-diazepane-1-carboxylate](/img/structure/B12053433.png)
